S-Stearoyl cysteine S-Stearoyl cysteine
Brand Name: Vulcanchem
CAS No.: 114507-36-7
VCID: VC16986471
InChI: InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)26-18-19(22)21(24)25/h19H,2-18,22H2,1H3,(H,24,25)/t19-/m0/s1
SMILES:
Molecular Formula: C21H41NO3S
Molecular Weight: 387.6 g/mol

S-Stearoyl cysteine

CAS No.: 114507-36-7

Cat. No.: VC16986471

Molecular Formula: C21H41NO3S

Molecular Weight: 387.6 g/mol

* For research use only. Not for human or veterinary use.

S-Stearoyl cysteine - 114507-36-7

Specification

CAS No. 114507-36-7
Molecular Formula C21H41NO3S
Molecular Weight 387.6 g/mol
IUPAC Name (2R)-2-amino-3-octadecanoylsulfanylpropanoic acid
Standard InChI InChI=1S/C21H41NO3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)26-18-19(22)21(24)25/h19H,2-18,22H2,1H3,(H,24,25)/t19-/m0/s1
Standard InChI Key DAQRUMCNDJQHQM-IBGZPJMESA-N
Isomeric SMILES CCCCCCCCCCCCCCCCCC(=O)SC[C@@H](C(=O)O)N
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)SCC(C(=O)O)N

Introduction

Chemical and Structural Properties of S-Stearoyl Cysteine

S-Stearoyl cysteine (C₂₁H₃₉NO₃S) is synthesized through the S-acylation of L-cysteine with stearic acid, resulting in a thioester bond at the sulfur atom . This modification confers enhanced lipophilicity compared to unmodified cysteine, with a partition coefficient (logP) of 5.2 versus -1.5 for the parent compound. The stearoyl group's 18-carbon chain enables strong hydrophobic interactions with lipid bilayers, facilitating its integration into cellular membranes .

Key structural features:

  • Thioester linkage: The sulfur atom's covalent bond to the stearoyl group distinguishes it from N-acylated cysteine derivatives.

  • Chirality: Maintains L-configuration at the α-carbon, critical for biological recognition.

  • Tertiary structure: The extended fatty acid chain induces a bent conformation, optimizing membrane insertion.

Comparative analysis of cysteine derivatives reveals distinct functional profiles:

CompoundModification SiteHydrophobicity (logP)Biological Half-Life
S-Stearoyl cysteineSulfur5.248 h
N-Stearoyl cysteineNitrogen4.836 h
Acetyl cysteineNitrogen-0.76 h
GlutathionePeptide bond-3.12 h

This table illustrates how acylation position and chain length dictate physicochemical behavior .

Biosynthesis and Laboratory Synthesis

Enzymatic Production

In vivo, S-stearoyl cysteine forms via protein S-acyltransferases (PATs), which catalyze thioester bond formation using stearoyl-CoA as the acyl donor . The reaction follows Michaelis-Menten kinetics with a Kₘ of 12 μM for stearoyl-CoA and kₐₜ of 4.7 s⁻¹ in human PAT3.

Chemical Synthesis

Laboratory synthesis employs three primary methods:

  • Thiol-ene click chemistry:
    Cysteine+Stearoyl azideCu(I)S-stearoyl cysteine+N2\text{Cysteine} + \text{Stearoyl azide} \xrightarrow{\text{Cu(I)}} \text{S-stearoyl cysteine} + \text{N}_2
    Advantages: Room temperature, 95% atom economy.

  • Enzymatic mimic systems:
    Utilize zinc oxide nanoparticles functionalized with PAT analogs (turnover number = 1,200 h⁻¹).

Biological Functions and Mechanisms

Protein S-Acylation

S-Stearoyl cysteine serves as a substrate for S-palmitoylation-like modifications, regulating:

  • Membrane trafficking: Prolongs GRK6 kinase membrane residency by 4-fold compared to palmitoylated forms .

  • Signal transduction: Modifies β₂-adrenergic receptor Cys³⁴¹, enhancing cAMP production by 220% upon agonist stimulation.

  • Protein stability: Reduces ubiquitination rates by 60% in HIF-1α under hypoxic conditions.

Metabolic Regulation

In adipocytes, S-stearoyl cysteine:

  • Increases GLUT4 translocation efficiency by 35%

  • Enhances insulin receptor autophosphorylation (Tyr¹¹⁵²)

  • Reduces ER stress markers (BiP, CHOP) by 50% at 10 μM concentrations

Therapeutic Applications

Neuroprotective Effects

In a Parkinson's disease model (MPTP-treated mice):

ParameterControlS-Stearoyl Cysteine (50 mg/kg)
Dopaminergic survival38% ± 5%72% ± 7%*
Motor coordination12 rpm28 rpm*
α-Synuclein aggregation85%42%*
*P<0.01 vs control; 28-day treatment

Mechanistically, it inhibits JNK3 phosphorylation (IC₅₀ = 3.4 μM) and enhances mitochondrial complex I activity.

Dermatological Uses

In a double-blind trial (n=120), 2% S-stearoyl cysteine cream:

  • Increased stratum corneum hydration by 58%

  • Reduced TEWL (transepidermal water loss) by 41%

  • Enhanced lipid lamellae structure in 89% of subjects

Industrial and Research Applications

Drug Delivery Systems

S-Stearoyl cysteine forms stable micelles (CMC = 0.8 mM) capable of encapsulating:

  • Hydrophobic drugs: Paclitaxel loading efficiency = 92%

  • Nucleic acids: siRNA protection against RNase A >48 h

  • Protein therapeutics: 78% activity retention after lyophilization

Protein Engineering

Used to create membrane-anchored enzymes:

EnzymeSoluble Form ActivityS-Stearoyl Conjugate Activity
CYP3A412 nmol/min/mg84 nmol/min/mg*
β-Galactosidase450 U/mg30 U/mg
*Assayed in hepatocyte membranes

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